molecular formula C8H16O B8648666 4-ethylhexan-2-one

4-ethylhexan-2-one

Cat. No.: B8648666
M. Wt: 128.21 g/mol
InChI Key: QKMFSGUNPGTQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethylhexan-2-one is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its use in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-ethylhexan-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, where acetoacetic ester is alkylated and then decarboxylated to form the desired ketone . The reaction typically requires a base such as sodium ethoxide and is carried out under mild conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethyl-2-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 4-ethylhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents, hydrazine (NH2NH2)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Various substituted ketones and alcohols

Scientific Research Applications

4-ethylhexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products . This reactivity is crucial for its role in organic synthesis and industrial applications.

Comparison with Similar Compounds

    4-Methyl-2-hexanone: Similar in structure but with a methyl group instead of an ethyl group.

    2-Hexanone: Lacks the ethyl substituent, making it less sterically hindered.

    4-Ethyl-2-pentanone: Shorter carbon chain, leading to different physical properties.

Uniqueness: 4-ethylhexan-2-one is unique due to its specific structure, which provides distinct reactivity and physical properties compared to its analogs. The presence of the ethyl group at the fourth position influences its boiling point, solubility, and reactivity in chemical reactions .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

4-ethylhexan-2-one

InChI

InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3

InChI Key

QKMFSGUNPGTQPT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

85.2 g methyl iodide in 50 ml of diethyl ether are added dropwise. Thereafter, 100 ml of benzene are added, and a part of the diethylether is distilled off. After addition of 33.3 g of ethyl-2-butyl-carbonitrile 19b, the mixture is heated under reflux for 5 hours. The reaction mixture is hydrolyzed with NH4Cl-solution, extracted with diethyl ether, washed with water, dried over sodium sulfate, concentrated, and distilled in vacuo over a Vigreux column. Obtained are:
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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